![molecular formula C15H15BrClN3O2S B4184458 2-(4-bromo-2-chlorophenoxy)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4184458.png)
2-(4-bromo-2-chlorophenoxy)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)butanamide
Overview
Description
2-(4-bromo-2-chlorophenoxy)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a member of the thiadiazole family and is known for its unique chemical structure and properties.
Scientific Research Applications
2-(4-bromo-2-chlorophenoxy)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)butanamide has been studied for its potential applications in various fields of research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It is believed that the compound works by targeting specific proteins that are involved in the growth and proliferation of cancer cells.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)butanamide is not fully understood. However, it is believed that the compound works by inhibiting specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(4-bromo-2-chlorophenoxy)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)butanamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, the compound has also been shown to have anti-inflammatory and analgesic effects. It has also been shown to have a positive effect on insulin sensitivity and glucose metabolism.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-bromo-2-chlorophenoxy)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)butanamide in lab experiments is its potency and specificity. The compound has been shown to be highly effective in inhibiting cancer cell growth and proliferation. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 2-(4-bromo-2-chlorophenoxy)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)butanamide. One area of research is in the development of new drugs that are based on the structure of this compound. Another area of research is in the investigation of the compound's effects on other diseases, such as diabetes and neurodegenerative diseases. Additionally, research could be done to improve the solubility and bioavailability of the compound, which would make it more effective as a potential drug candidate.
properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClN3O2S/c1-2-11(22-12-6-5-9(16)7-10(12)17)13(21)18-15-20-19-14(23-15)8-3-4-8/h5-8,11H,2-4H2,1H3,(H,18,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFSXIGDDGTTLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C2CC2)OC3=C(C=C(C=C3)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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